methyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetatehydrochloride
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Overview
Description
Methyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate hydrochloride is a chemical compound with the molecular formula C10H19NO2·HCl. It is a hydrochloride salt form of a piperidine derivative, often used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate hydrochloride typically involves the reaction of 3-ethylpiperidine with methyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or piperidine nitrogen positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of methyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperidine ring allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate hydrochloride: Similar structure but with a vinyl group instead of an ethyl group.
Methyl 2-[(3R,4S)-3-methylpiperidin-4-yl]acetate hydrochloride: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
Methyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate hydrochloride is unique due to its specific ethyl substitution on the piperidine ring, which can influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H20ClNO2 |
---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
methyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-3-8-7-11-5-4-9(8)6-10(12)13-2;/h8-9,11H,3-7H2,1-2H3;1H/t8-,9-;/m0./s1 |
InChI Key |
NXFJBKGJTYMPNK-OZZZDHQUSA-N |
Isomeric SMILES |
CC[C@H]1CNCC[C@H]1CC(=O)OC.Cl |
Canonical SMILES |
CCC1CNCCC1CC(=O)OC.Cl |
Origin of Product |
United States |
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